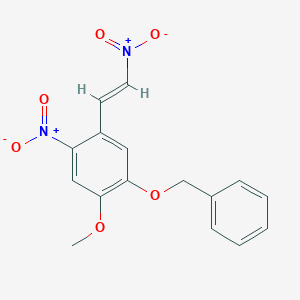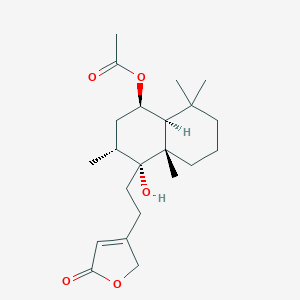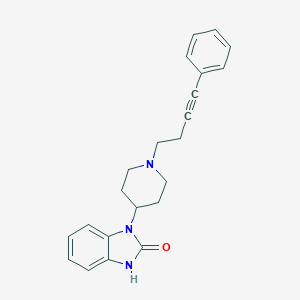
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer properties, 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- is its potent anti-cancer properties. This makes it an attractive compound for cancer research. However, one of the limitations of this compound is its complex synthesis method, which can make it challenging to produce large quantities of the compound for lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-. One of the major areas of focus is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields. Finally, more research is needed to explore the potential side effects of this compound and its safety for human use.
Synthesemethoden
The synthesis of 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- involves a multistep process that includes the reaction of 4-phenylbut-3-yn-1-ol with 1-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene under the influence of a palladium catalyst. This reaction results in the formation of 1-(4-phenylbut-3-ynyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, which is further reacted with 1-piperidin-4-yl-1H-benzo[d]imidazol-2(3H)-one to yield 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-.
Wissenschaftliche Forschungsanwendungen
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- has been extensively studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it can induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
100466-03-3 |
|---|---|
Produktname |
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- |
Molekularformel |
C22H23N3O |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
3-[1-(4-phenylbut-3-ynyl)piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H23N3O/c26-22-23-20-11-4-5-12-21(20)25(22)19-13-16-24(17-14-19)15-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,19H,7,13-17H2,(H,23,26) |
InChI-Schlüssel |
WBCKSDLJLBWFPY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4 |
Andere CAS-Nummern |
100466-03-3 |
Synonyme |
1-[1-(4-Phenyl-3-butynyl)-4-piperidinyl]-1H-benzimidazol-2(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




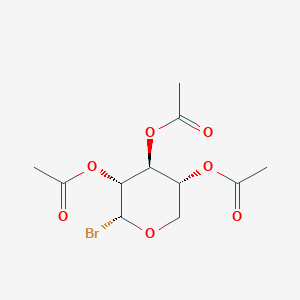


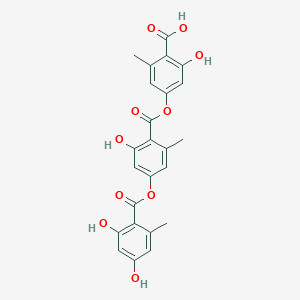
![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)




